molecular formula C9H12IN2O8P B159826 5-Iodo-2'-deoxyuridine-5'-monophosphate CAS No. 1763-02-6

5-Iodo-2'-deoxyuridine-5'-monophosphate

Cat. No. B159826
CAS RN: 1763-02-6
M. Wt: 434.08 g/mol
InChI Key: WXFYBFRZROJDLL-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2'-deoxyuridine-5'-monophosphate (IdUMP) is a nucleotide analog that has been extensively studied in the field of cancer research. It is a potential chemotherapeutic agent that has shown promising results in inhibiting the growth of cancer cells.

Mechanism Of Action

5-Iodo-2'-deoxyuridine-5'-monophosphate inhibits the activity of TS, which is an enzyme that is essential for the synthesis of thymidine, a building block of DNA. By inhibiting TS, 5-Iodo-2'-deoxyuridine-5'-monophosphate prevents the synthesis of thymidine and disrupts DNA replication and repair in cancer cells. This leads to cell death and the inhibition of tumor growth.

Biochemical And Physiological Effects

5-Iodo-2'-deoxyuridine-5'-monophosphate has been shown to have a potent inhibitory effect on TS activity, leading to a decrease in thymidine synthesis and DNA replication. This results in the inhibition of cancer cell growth and the induction of apoptosis. 5-Iodo-2'-deoxyuridine-5'-monophosphate has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

5-Iodo-2'-deoxyuridine-5'-monophosphate has several advantages as a research tool. It is a potent inhibitor of TS activity and has been extensively studied in the field of cancer research. However, 5-Iodo-2'-deoxyuridine-5'-monophosphate has some limitations as well. It is a highly reactive compound and can be toxic to cells at high concentrations. It also has a short half-life and can be rapidly metabolized in vivo.

Future Directions

There are several future directions for the research and development of 5-Iodo-2'-deoxyuridine-5'-monophosphate. One potential area of research is the development of more potent and selective TS inhibitors that can be used as chemotherapeutic agents. Another area of research is the development of new drug delivery systems that can improve the bioavailability and efficacy of 5-Iodo-2'-deoxyuridine-5'-monophosphate. Additionally, the use of 5-Iodo-2'-deoxyuridine-5'-monophosphate in combination with other chemotherapeutic agents and immunotherapies is an area of active research. Finally, the development of new diagnostic and prognostic tools that can predict the response of cancer cells to 5-Iodo-2'-deoxyuridine-5'-monophosphate and other chemotherapeutic agents is an important area of research.

Synthesis Methods

The synthesis of 5-Iodo-2'-deoxyuridine-5'-monophosphate involves the conversion of 5-iodo-2'-deoxyuridine (IdU) to 5-Iodo-2'-deoxyuridine-5'-monophosphate. The reaction is catalyzed by the enzyme thymidylate synthase (TS), which adds a methyl group to 5-Iodo-2'-deoxyuridine-5'-monophosphate to form thymidine monophosphate (TMP). The addition of a fluorine atom to 5-Iodo-2'-deoxyuridine-5'-monophosphate results in the synthesis of 5-iodo-2'-deoxyuridine-5'-triphosphate (IdUTP), which is a potent inhibitor of TS.

Scientific Research Applications

5-Iodo-2'-deoxyuridine-5'-monophosphate has been extensively studied for its potential use as a chemotherapeutic agent. It has been shown to inhibit the growth of cancer cells by interfering with DNA replication and repair. 5-Iodo-2'-deoxyuridine-5'-monophosphate has also been used in combination with other chemotherapeutic agents to enhance their efficacy.

properties

CAS RN

1763-02-6

Product Name

5-Iodo-2'-deoxyuridine-5'-monophosphate

Molecular Formula

C9H12IN2O8P

Molecular Weight

434.08 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

WXFYBFRZROJDLL-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O

synonyms

5-iodo-2'-deoxyuridine 5'-monophosphate
5-iodo-dUMP
IdUMP
iododeoxyuridylate
iododeoxyuridylate, 125I-labeled

Origin of Product

United States

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